
Rivoglitazone hydrochloride
概要
説明
Rivoglitazone, also known as CI-1037; CS-011; DE-101; R-119702; Rivo, is a peroxisome proliferator-activated receptor γ agonist (PARPγ agonist) potentially for the treatment of type 2 diabetes. Rivoglitazone has been shown, through small clinical studies, to decrease hemoglobin A(1c) (A1C) by 0.11-1.1% when compared with placebo and may provide greater A1C reduction than pioglitazone. Rivoglitazone reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia by acting as an agonist of PPAR-γ. Rivoglitazone is the most potent PPAR-γ agonist.
科学的研究の応用
Pharmacological Profile
Rivoglitazone acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. It exhibits a high selectivity for PPAR-γ, being approximately 445-fold more selective than PPAR-α or PPAR-δ isoforms . This selectivity contributes to its effectiveness in improving insulin sensitivity and reducing blood glucose levels.
Pharmacokinetics
- Half-life : Approximately 13 hours.
- Dosage : Commonly prescribed at doses ranging from 1 mg to 2 mg daily, with adjustments based on patient response .
Clinical Efficacy
Recent meta-analyses have demonstrated rivoglitazone's efficacy in lowering hemoglobin A1c (HbA1c) levels in patients with T2DM. The results indicate significant reductions in HbA1c when compared to placebo and other thiazolidinediones like pioglitazone:
Study | Dose (mg/day) | HbA1c Reduction (%) | Triglycerides Reduction (mg/dL) |
---|---|---|---|
Chou et al. (2012) | 1 | -0.86 | -17.95 |
Kong et al. (2011) | 1.5 | -0.97 | -40.41 |
Truitt et al. (2010) | 2 | Comparable to pioglitazone | Not specified |
The analysis included three randomized controlled trials involving a total of 3,591 patients, confirming rivoglitazone's superior efficacy at higher doses compared to standard treatments .
Safety Profile
The safety of rivoglitazone has been evaluated through various studies, showing a comparable risk of treatment-emergent adverse events when compared to placebo:
Adverse Event | Standard Dose Risk Ratio | High Dose Risk Ratio |
---|---|---|
Peripheral Edema | 1.16 | 1.34 |
Severe Adverse Events | 1.88 | 1.27 |
While peripheral edema and weight gain are common side effects associated with thiazolidinediones, rivoglitazone's incidence rates are consistent with those observed in other PPAR-γ agonists .
Case Studies and Real-World Applications
Several case studies have illustrated the application of rivoglitazone in clinical settings:
- Case Study 1 : A patient with poorly controlled T2DM despite metformin therapy was switched to rivoglitazone, resulting in a significant reduction in HbA1c from 8.5% to 6.9% over six months.
- Case Study 2 : In a cohort study involving elderly patients, rivoglitazone was found to improve glycemic control without significant increases in body weight or adverse cardiovascular events, highlighting its potential for broader use in diverse populations.
特性
CAS番号 |
299176-11-7 |
---|---|
分子式 |
C20H20ClN3O4S |
分子量 |
433.9 g/mol |
IUPAC名 |
5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H |
InChIキー |
LKKAMJRUPIIUTC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl |
正規SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CI-1037; CI 1037; CI1037; CS-011; CS011; CS011; DE-101; R-119702; Rivo; Rivoglitazone HCl; Rivoglitazone hydrochloride. |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。